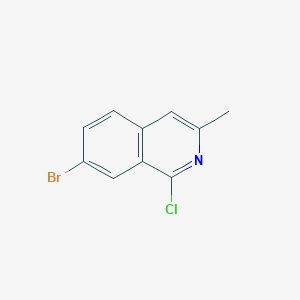

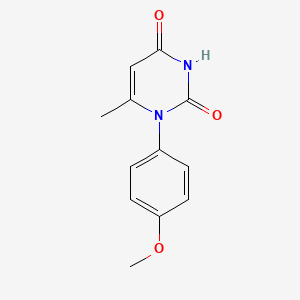

![molecular formula C15H18O5 B3002471 乙酸[(2,2-二甲基-4-氧代-3,4-二氢-2H-色烯-6-基)氧基]乙酯 CAS No. 897771-24-3](/img/structure/B3002471.png)

乙酸[(2,2-二甲基-4-氧代-3,4-二氢-2H-色烯-6-基)氧基]乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate, is a derivative of 2H-chromene, which is a bicyclic compound consisting of a benzene ring fused to a dihydropyran ring. The chromene nucleus is a common motif in a variety of natural products and synthetic compounds with diverse biological activities. The ethyl ester group and the additional substituents on the chromene ring influence the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related 2H-chromene derivatives has been reported in various studies. For instance, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates were synthesized in a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid . Another study reported the synthesis of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate, which shares a similar chromene core and ethoxyacetate moiety with the compound of interest . These methods typically involve the formation of intermediates that are further reacted to obtain the desired chromene derivatives.

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a compound with a similar structure to the one of interest, has been characterized by NMR, IR, mass spectral studies, and single-crystal X-ray diffraction . The crystal structure exhibits several C–H···O intermolecular interactions, leading to a three-dimensional architecture. Hirshfeld surface analysis reveals the nature of intermolecular contacts, with H···H bonding being a major contributor to the crystal packing .

Chemical Reactions Analysis

Chromene derivatives are known to undergo various chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in different solvents . The reactivity of the chromene moiety, particularly at the ethoxalyl group, is crucial for the formation of these heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined by X-ray crystallography, shows intramolecular hydrogen bonding and intermolecular hydrogen bonding, which are likely to affect the compound's solubility and melting point . Similarly, the dihedral angle between the chromene ring system and the ethyl 2-hydroxyacetate moiety in ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate affects the compound's dipole moment and, consequently, its physical properties .

科学研究应用

1. 合成工艺

乙酸[(2,2-二甲基-4-氧代-3,4-二氢-2H-色烯-6-基)氧基]乙酯已用于各种合成工艺中。例如,它参与了乙酸乙酯 [2-(2H-色烯-3-基)-4-氧代-1,3-噻唑烷-3-基] 的一步合成 (Reddy & Krupadanam, 2010)。此外,它还用于合成 1-芳基-4-乙氧基-5-氧代-4,5-二氢-1H-吡咯-2,3-二羧酸二甲酯 (Yavari, Aghazadeh, & Tafazzoli, 2002),展示了其在有机化学中的多功能性。

2. 表征和结构分析

该化合物已被表征并分析了其晶体结构。这包括对其核磁共振、红外和质谱性质的研究,如 Jyothi 等人 (2017 年) 的研究中所述 (Jyothi 等,2017)。此类分析对于了解该化合物的化学性质和潜在应用至关重要。

3. 生物活性

在生物学领域,该化合物的衍生物已被合成并评估其生物活性。值得注意的是,Čačić 等人 (2006 年) 研究了其衍生物的抗菌活性 (Čačić, Trkovnik, Čačić, & Has-Schon, 2006)。此类研究对于发现新药和了解化学化合物的生物活性至关重要。

4. 化学酶学应用

该化合物还已用于化学酶学应用中。例如,Demir 等人 (2003 年) 在 3-羟基-2,3-二氢-4H-色烯-4-酮的对映选择性合成中使用了它 (Demir, Aybey, Seşenoğlu, & Polat, 2003)。这展示了其在对映体纯化合物的合成中的潜力,这在药物合成中至关重要。

安全和危害

作用机制

Target of Action

Compounds of the coumarin family, to which this compound belongs, have been reported to interact with various biological targets, including melanocortin receptors .

Mode of Action

Coumarin derivatives have been reported to exhibit a range of biological activities, including fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities . The interaction of the compound with its targets could lead to changes in cellular processes, resulting in these effects.

Biochemical Pathways

Coumarin derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .

Pharmacokinetics

Coumarin derivatives are generally known for their good bioavailability .

Result of Action

Based on the reported activities of coumarin derivatives, it can be inferred that the compound may have potential antiviral, anticonvulsant, and other pharmacological effects .

属性

IUPAC Name |

ethyl 2-[(2,2-dimethyl-4-oxo-3H-chromen-6-yl)oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-4-18-14(17)9-19-10-5-6-13-11(7-10)12(16)8-15(2,3)20-13/h5-7H,4,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUYBRBHSVBMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

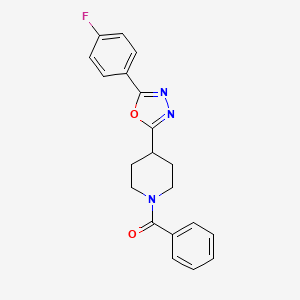

![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)

![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)